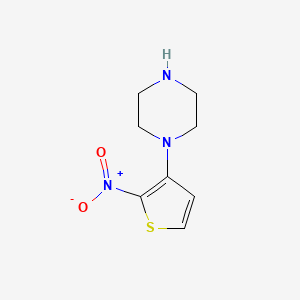

1-(2-Nitro-3-thienyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrothiophen-3-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c12-11(13)8-7(1-6-14-8)10-4-2-9-3-5-10/h1,6,9H,2-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRRFCQOZLWXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(SC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(2-Nitro-3-thienyl)piperazine

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Nitro-3-thienyl)piperazine, a heterocyclic building block of significant interest in medicinal chemistry. The piperazine ring is a well-established "privileged scaffold" in drug discovery, known to impart favorable pharmacokinetic properties.[1][2][3] Its combination with a nitro-activated thiophene system creates a versatile intermediate for the development of novel therapeutic agents.[4][5] This document details the most efficient and reliable synthetic route—Nucleophilic Aromatic Substitution (SNAr)—elucidating the underlying reaction mechanism, providing step-by-step experimental protocols, and addressing critical safety and handling considerations associated with nitroaromatic compounds.[6][7] The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this valuable compound.

Introduction: The Strategic Importance of the Thienylpiperazine Scaffold

The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions, a structure prevalent in a multitude of FDA-approved drugs, including antipsychotics, antidepressants, and anticancer agents.[2][8][9] The nitrogen atoms can serve as hydrogen bond acceptors or donors, enhancing solubility and bioavailability while providing a scaffold to orient other pharmacophoric groups.[2][10]

When appended to a thiophene ring, a bioisostere of benzene, the resulting thienylpiperazine core offers a unique combination of chemical and electronic properties. The introduction of a nitro group (-NO₂) at the C-2 position of the thiophene ring is a critical strategic decision. This potent electron-withdrawing group dramatically lowers the electron density of the aromatic system, thereby activating it for nucleophilic attack.[1][11] This activation is fundamental to the synthetic strategy detailed herein, enabling a high-yielding and regioselective reaction.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient pathway to 1-(2-Nitro-3-thienyl)piperazine is the nucleophilic aromatic substitution (SNAr) reaction between a suitable 3-halo-2-nitrothiophene (e.g., 3-bromo-2-nitrothiophene) and piperazine.[1]

Causality of the Synthetic Route:

-

Activation: The electron-withdrawing nitro group at the C-2 position is ortho to the C-3 position. This proximity is crucial as it allows for resonance stabilization of the negative charge in the intermediate (Meisenheimer complex) formed during the nucleophilic attack, significantly lowering the activation energy of the reaction.[11][12]

-

Regioselectivity: The attack of the piperazine nucleophile occurs specifically at the C-3 position, displacing the halide leaving group. The C-5 position is also activated (para to the nitro group), but the C-3 position is generally more susceptible in this system.[13]

-

Efficiency: SNAr reactions on activated aromatic systems are typically robust, high-yielding, and can often be performed under moderate reaction conditions, making this an ideal choice for both laboratory-scale synthesis and potential scale-up.[10][12]

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Addition: The nitrogen atom of piperazine acts as a nucleophile, attacking the electron-deficient C-3 carbon of the thiophene ring. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the thiophene ring and, most importantly, onto the oxygen atoms of the nitro group.

-

Elimination of Leaving Group: The aromaticity of the thiophene ring is restored through the expulsion of the halide ion (e.g., bromide) from the C-3 position, yielding the final product, 1-(2-Nitro-3-thienyl)piperazine.

Caption: The Addition-Elimination mechanism for the synthesis of 1-(2-Nitro-3-thienyl)piperazine.

Experimental Protocols

This section provides detailed, self-validating methodologies for the synthesis. All operations involving nitroaromatic compounds must be conducted within a certified chemical fume hood by trained personnel.[6]

Materials & Reagents

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Role | Supplier |

| 3-Bromo-2-nitrothiophene | 53696-67-8 | 208.03 | Starting Material | Commercial |

| Piperazine (anhydrous) | 110-85-0 | 86.14 | Nucleophile | Commercial |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base | Commercial |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent | Commercial |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent | Commercial |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Eluent | Commercial |

| Hexane | 110-54-3 | 86.18 | Eluent | Commercial |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent | Commercial |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | Stationary Phase | Commercial |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of 1-(2-Nitro-3-thienyl)piperazine.

Detailed Synthesis Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromo-2-nitrothiophene (5.0 g, 24.0 mmol).

-

Reagent Addition: Add anhydrous piperazine (4.14 g, 48.0 mmol, 2.0 equivalents) and anhydrous potassium carbonate (6.63 g, 48.0 mmol, 2.0 equivalents).

-

Solvent: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir the mixture vigorously under a nitrogen atmosphere. The use of a base like potassium carbonate is crucial to neutralize the HBr formed, driving the reaction to completion.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexane as the mobile phase. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the dark mixture slowly into a beaker containing 500 mL of ice-cold water. A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

-

Isolation: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield 1-(2-Nitro-3-thienyl)piperazine as a solid. The expected molecular weight is 213.26 g/mol .[1]

Characterization and Data Analysis

The structural integrity and purity of the synthesized 1-(2-Nitro-3-thienyl)piperazine must be confirmed using standard analytical techniques. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.[14][15]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): ~7.2-7.5 (d, 1H, thiophene-H), ~6.8-7.1 (d, 1H, thiophene-H), ~3.2-3.4 (m, 4H, piperazine-CH₂), ~3.0-3.2 (m, 4H, piperazine-CH₂), ~1.8-2.2 (br s, 1H, piperazine-NH). |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): ~150-155 (C-NO₂), ~135-140 (C-S), ~125-130 (thiophene-CH), ~120-125 (thiophene-CH), ~50-55 (piperazine-CH₂), ~45-50 (piperazine-CH₂). |

| FT-IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~2950-2800 (C-H stretch), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretch), ~1600 (C=C stretch).[14] |

| Mass Spec (APCI-MS) | m/z: 214.06 [M+H]⁺ |

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Insufficient base; Moisture in reagents/solvent. | Increase reaction time and monitor by TLC. Ensure anhydrous conditions and use freshly dried reagents. |

| Side Product Formation | Di-substitution on piperazine; Reaction at C-5 of thiophene. | Use an excess of piperazine or an N-protected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step.[8] |

| Difficulty in Crystallization | Impurities present; Unsuitable solvent. | Re-purify via column chromatography. Experiment with different solvent systems (e.g., ethanol, methanol/DCM) for recrystallization.[16] Induce crystallization by scratching the flask or seeding with a pure crystal.[16] |

Safety and Handling of Nitroaromatic Compounds

Nitroaromatic compounds are a class of chemicals that require stringent safety protocols due to their potential toxicity and reactivity.[7][17]

-

Toxicity: Nitroaromatics are often toxic if inhaled, ingested, or absorbed through the skin.[6] They are suspected carcinogens and may cause damage to organs through repeated exposure.[6][7]

-

Reactivity: These compounds can be thermally unstable and may decompose exothermically, particularly in the presence of contaminants like strong bases.[18]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles. All handling of the solid compound and its solutions must be performed in a chemical fume hood.[6]

-

Storage: Store 1-(2-Nitro-3-thienyl)piperazine in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from heat and strong oxidizing or reducing agents.[6][16]

-

Waste Disposal: All chemical waste, including residual reaction mixtures and contaminated materials, must be collected in designated hazardous waste containers and disposed of according to institutional and environmental regulations. Never dispose of nitro compounds in regular trash or down the drain.[16][17]

Conclusion

The synthesis of 1-(2-Nitro-3-thienyl)piperazine via nucleophilic aromatic substitution is a robust and efficient method for producing this valuable chemical intermediate. The key to the synthesis lies in the activation of the thiophene ring by the ortho-nitro group, which facilitates a regioselective reaction with piperazine. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably synthesize this compound for further application in medicinal chemistry and drug discovery programs.

References

- Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds. (n.d.). Benchchem.

- 1-(2-Nitro-3-thienyl)piperazine | CAS 1105193-54-1. (n.d.). Benchchem.

- Aromatic Compounds vs Nitroaromatics: Environmental Hazards. (2026, March 5). Source not specified.

- Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.

- Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4).

- Aydinli, S. G., et al. (n.d.). New Piperazine Derivatives Synthesized from Thio-Substituted Polyhalogeno-2-nitro-1,3-butadienes. CORE.

- Burke, E. K., et al. (2025, September 2). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ResearchGate.

- Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate.

- Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications.

- The Study on Organic Nitrates, Part V. New Derivatives of Piperazine Potential NO Donors. (2002, March 15). Source not specified.

- Aromatic nucleophilic substitution reactions of some 2-L-3-nitro-5-X-thiophenes with piperidine and aniline in methanol. Substituent constants for the thiophene system. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- An evolving role of piperazine moieties in drug design and discovery. (2013, October 15). PubMed.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.

- 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. (2016, May 24). SciSpace.

- Hydrazone-bridged 5-nitrofuran and piperidine/piperazine derivatives: Synthesis, DFT studies, and evaluation of anticancer and antimicrobial activity. (n.d.). ResearchGate.

- Synthesis of 3-Bromo-2-methylbenzo[b]thiophene: A Comprehensive Technical Guide. (2025, December). Benchchem.

- Spectroscopic (1H and 13C NMR) data for the THP-protected compounds obtained. (2016). The Royal Society of Chemistry.

- Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. (n.d.). ResearchGate.

- Bromonitromethane. (n.d.). Source not specified.

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). Source not specified.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). ResearchGate.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.

- Synthesis of Piperazines by C-H Functionalization. (2021, October 22). Encyclopedia.pub.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.

- Piperazine and morpholine: Synthetic. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Source not specified.

- Thiophene synthesis. (n.d.). Organic Chemistry Portal.

- Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. (n.d.). Google Patents.

- 1-(2-Nitropyridin-3-yl)piperazine. (n.d.). PubChem.

- NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). NCRD's Sterling Institute of Pharmacy.

- The behaviour of 2-nitrothiophene and of 3-nitrothiophene with some nucleophiles. (1975). SciSpace.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology.

- Piperazine derivatives having aromatic and aliphatic systems. (n.d.). ResearchGate.

- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.

- Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023, September 22). ResearchGate.

- Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents. (n.d.). PMC.

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.

- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical€Mechanistic and React. (2025, May 22). ResearchGate.

Sources

- 1. 1-(2-Nitro-3-thienyl)piperazine|CAS 1105193-54-1 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ncrdsip.com [ncrdsip.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 15. scispace.com [scispace.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Aromatic Compounds vs Nitroaromatics: Environmental Hazards [eureka.patsnap.com]

- 18. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Synthesis Pathway of 1-(2-Nitro-3-thienyl)piperazine

Executive Summary & Mechanistic Rationale

1-(2-Nitro-3-thienyl)piperazine (CAS 1105193-54-1) is a highly valued chemical building block in medicinal chemistry. Featuring a piperazine ring coupled to an electron-deficient nitrothiophene core, it serves as a privileged scaffold for the synthesis of antimicrobial, anticancer, and central nervous system (CNS) therapeutics, including thienobenzodiazepine analogs[1].

From a retrosynthetic perspective, the construction of this molecule relies on a robust, two-stage sequence: the regioselective nitration of 3-bromothiophene, followed by a Nucleophilic Aromatic Substitution (SNAr)[2]. While transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or borylation can be performed on halothiophenes[3], SNAr is the most direct and atom-economical route for C-N bond formation here due to the highly activated nature of the ortho-nitro substrate.

Figure 1: Two-step synthesis of 1-(2-nitro-3-thienyl)piperazine from 3-bromothiophene.

Step-by-Step Experimental Methodologies

As a self-validating system, the protocols below are designed with intrinsic chemical checkpoints. Each step utilizes differential solubility and visual phase changes to confirm reaction progress before analytical verification.

Step 1: Regioselective Nitration of 3-Bromothiophene

Causality & Design: Thiophene is an electron-rich, acid-sensitive heterocycle prone to oxidative degradation and polymerization under harsh nitrating conditions. Electrophilic aromatic substitution (EAS) naturally favors the alpha positions (C2 and C5). Because the C3-bromine is ortho/para directing, the C2 position becomes the most electronically and sterically favored site. To prevent over-nitration, a controlled nitrating system utilizing lithium nitrate (LiNO3) in trifluoroacetic acid (TFA) and sulfuric acid is employed. This generates the nitronium ion ( NO2+ ) mildly and selectively, yielding 3-bromo-2-nitrothiophene[4].

Protocol:

-

Preparation: Equip a 500 mL round-bottom flask with a magnetic stirrer, thermometer, and an ice bath.

-

Solvation: Dissolve 3-bromothiophene (1.0 eq) in trifluoroacetic acid (TFA, 5 volumes). Cool the mixture to 0 °C.

-

Activation: Slowly add concentrated H2SO4 (0.5 volumes) dropwise to maintain the temperature below 5 °C.

-

Nitration: Add Lithium nitrate ( LiNO3 , 1.1 eq) in small portions over 30 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Self-Validating Workup: Pour the mixture over crushed ice. The starting material is a liquid, but the successful formation of the nitrated product is immediately validated by the precipitation of a distinct yellow crystalline solid.

-

Isolation: Filter the solid, wash with cold water until the filtrate is pH neutral, and dry under a vacuum.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: Nucleophilic aromatic substitution requires a strong electron-withdrawing group (EWG) ortho or para to a leaving group. The nitro group at C2 drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the thiophene ring, activating the adjacent C3-Br bond[1]. When piperazine attacks C3, a stabilized Meisenheimer complex is formed, delocalizing the negative charge onto the highly electronegative oxygen atoms of the nitro group. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the piperazine nucleophile unsolvated and highly reactive. Potassium carbonate ( K2CO3 ) acts as an acid scavenger to neutralize the generated HBr, preventing the deactivation of the nucleophile.

Figure 2: SNAr mechanism showing the formation of the Meisenheimer complex.

Protocol:

-

Preparation: In a 250 mL round-bottom flask, dissolve 3-bromo-2-nitrothiophene (1.0 eq) in anhydrous DMF (10 volumes).

-

Reagent Addition: Add anhydrous K2CO3 (2.0 eq) and Piperazine (3.0 eq). The excess piperazine prevents dimerization (formation of bis-thienyl piperazine).

-

Heating: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours under a nitrogen atmosphere.

-

In-Process Control (IPC): Monitor via LC-MS until the intermediate mass (m/z ~208) disappears and the product mass (m/z 213.26) dominates.

-

Self-Validating Workup: Cool to room temperature and pour into ice water. Extract with Ethyl Acetate (3x). The basic aqueous layer acts as a chemical filter, trapping unreacted water-soluble piperazine and inorganic salts, while the secondary amine product selectively partitions into the organic layer.

-

Purification: Wash the organic layer with brine, dry over Na2SO4 , and concentrate in vacuo. Recrystallize from ethanol to yield the pure product.

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters, expected yields, and purity metrics for the two-step synthesis.

| Parameter | Step 1: Regioselective Nitration | Step 2: Nucleophilic Aromatic Substitution (SNAr) |

| Substrate | 3-Bromothiophene | 3-Bromo-2-nitrothiophene |

| Reagents | LiNO3 , TFA, H2SO4 | Piperazine (3.0 eq), K2CO3 (2.0 eq) |

| Solvent | TFA (neat) | N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C to 25 °C | 80 °C |

| Reaction Time | 4 hours | 6 hours |

| In-Process Control | TLC (Hexane/EtOAc 9:1) | LC-MS (Product m/z: 213.26) |

| Typical Yield | 65% – 75% | 80% – 85% |

| Purity (HPLC) | > 95% (Regioisomer ratio > 9:1) | > 98% |

Conclusion

The synthesis of 1-(2-nitro-3-thienyl)piperazine demonstrates the elegant interplay of electronic effects in heterocyclic chemistry. By leveraging the ortho-directing nature of the bromine atom during nitration, the subsequent SNAr reaction is perfectly primed. The strongly electron-withdrawing nitro group at C2 lowers the activation energy required for nucleophilic attack at C3, ensuring high yields and excellent purity. This self-validating, scalable pathway remains a cornerstone methodology for drug development professionals synthesizing complex thienobenzodiazepine architectures.

References

-

Vilniaus universitetas - SEARCH FOR SYNTHETIC METHODS OF COMPOUNDS CONTAINING THIOPHENE, INDOLE AND PYRAZOLE FRAMEWORK URL:[Link]

-

ACS Publications - Synthesis of 2,3-Substituted Thienylboronic Acids and Esters URL:[Link]

-

Scribd - Nitration of Deactivated Aromatic Compounds Using Lithium Nitrate URL:[Link]

Sources

Synthesis of 1-(2-Nitro-3-thienyl)piperazine: A Mechanistic and Practical Guide to Starting Materials and Protocols

Executive Summary & Retrosynthetic Strategy

The 1-(2-nitro-3-thienyl)piperazine scaffold is a privileged building block in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and antiviral agents, as well as a precursor for complex thieno-fused heterocyclic systems[1]. Designing a robust synthesis for this molecule requires a deep understanding of heteroaromatic electronics and nucleophilic substitution dynamics.

Retrosynthetically, the molecule is most efficiently disconnected at the C–N bond between the thiophene core and the piperazine ring. This disconnection leads back to two primary starting materials: piperazine (acting as the nucleophile) and a 3-halo-2-nitrothiophene (acting as the electrophile). Specifically, 3-bromo-2-nitrothiophene is the preferred starting material due to its accessibility via the direct electrophilic aromatic nitration of commercially available 3-bromothiophene[2].

Caption: Synthetic workflow and starting materials for 1-(2-Nitro-3-thienyl)piperazine.

Mechanistic Foundations & Causality

Electrophilic Aromatic Nitration of 3-Bromothiophene

The synthesis begins with the nitration of 3-bromothiophene. Thiophene rings are highly electron-rich and susceptible to oxidative degradation if subjected to standard harsh "mixed acid" (HNO₃/H₂SO₄) conditions. To circumvent this, nitration is performed using fuming nitric acid in a mixture of acetic anhydride and glacial acetic acid[3].

Causality of Reagents: The reaction between nitric acid and acetic anhydride generates acetyl nitrate in situ. Acetyl nitrate is a milder, non-aqueous nitrating agent that prevents the hydrolytic breakdown of the thiophene ring. The bromine atom at the C3 position is an ortho/para director. However, the C2 position is significantly more activated toward electrophilic attack than the C4 or C5 positions due to the inherent electronic properties of the sulfur heteroatom, leading to 3-bromo-2-nitrothiophene as the major product (approx. 58% yield)[2].

Nucleophilic Aromatic Substitution (S_NAr)

The coupling of 3-bromo-2-nitrothiophene with piperazine proceeds via an S_NAr mechanism. Unactivated thiophenes do not readily undergo nucleophilic substitution; however, the presence of the strongly electron-withdrawing nitro group at the C2 position highly activates the adjacent C3 position[4].

Causality of the Meisenheimer Complex: When the secondary amine of piperazine attacks the C3 carbon, it disrupts the aromaticity of the thiophene ring, forming an anionic intermediate known as a Meisenheimer complex[4]. The nitro group at C2 acts as an electron sink, stabilizing this negative charge through resonance. Subsequent elimination of the bromide ion restores aromaticity, yielding the final product[1].

Caption: Mechanistic pathway of the S_NAr reaction via a Meisenheimer complex.

Quantitative Reaction Parameters

To ensure reproducibility, the critical parameters for both synthetic stages are summarized below.

| Parameter | Step 1: Electrophilic Nitration | Step 2: S_NAr Coupling |

| Starting Material | 3-Bromothiophene | 3-Bromo-2-nitrothiophene |

| Key Reagents | Fuming HNO₃, Acetic Anhydride | Piperazine (3.0 - 5.0 eq), K₂CO₃ |

| Solvent System | Glacial Acetic Acid | N,N-Dimethylformamide (DMF) |

| Temperature | 10 °C to 25 °C | 80 °C |

| Reaction Time | 2 Hours | 4 - 6 Hours |

| Typical Yield | 55 - 60% | 75 - 85% |

| Primary Byproduct | 3-Bromo-4-nitrothiophene | 1,4-Bis(2-nitro-3-thienyl)piperazine |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure the chemical integrity of the process at every stage.

Protocol A: Synthesis of 3-Bromo-2-nitrothiophene[2],[3]

Objective: Install an activating nitro group at the C2 position of 3-bromothiophene.

-

Reagent Preparation: In a well-ventilated fume hood, prepare a solution of 3-bromothiophene (1.0 eq) in acetic anhydride (approx. 3.5 volumes). In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid (1.2 eq) to glacial acetic acid (approx. 6.0 volumes).

-

Causality: Diluting the fuming nitric acid in glacial acetic acid acts as a thermal buffer, preventing a runaway exothermic reaction upon the addition of the thiophene substrate.

-

-

Controlled Addition: Cool the nitric acid/acetic acid solution to 10 °C using an ice-water bath. Begin vigorous mechanical stirring and add the 3-bromothiophene solution dropwise. Maintain the internal temperature strictly below 20 °C.

-

Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Quenching & Isolation: Pour the reaction mixture slowly onto an equal weight of vigorously stirred crushed ice.

-

Causality: The ice water hydrolyzes the excess acetic anhydride into acetic acid and drastically decreases the solubility of the highly hydrophobic 3-bromo-2-nitrothiophene, forcing it to precipitate.

-

-

Validation Checkpoint: A yellowish crystalline solid should crash out of the solution. Filter the solid, wash thoroughly with cold water to remove residual acids, and dry under a vacuum. TLC (Hexanes/EtOAc 9:1) should reveal a new, highly UV-active spot with a lower Rf value than the starting material.

Protocol B: S_NAr Coupling to Yield 1-(2-Nitro-3-thienyl)piperazine[1]

Objective: Displace the C3 bromide with piperazine to form the final target molecule.

-

Reaction Assembly: Dissolve 3-bromo-2-nitrothiophene (1.0 eq) in anhydrous DMF (0.2 M concentration). Add anhydrous K₂CO₃ (2.0 eq) followed by Piperazine (4.0 eq).

-

Causality: DMF is a polar aprotic solvent that accelerates S_NAr reactions by poorly solvating anions, leaving the piperazine nucleophile highly reactive. A large stoichiometric excess of piperazine is mathematically necessary to favor mono-arylation and suppress the formation of the dimeric byproduct (1,4-bis(2-nitro-3-thienyl)piperazine). K₂CO₃ scavenges the HBr generated during rearomatization, preventing the protonation and deactivation of the piperazine.

-

-

Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 to 6 hours.

-

Validation Checkpoint: The reaction mixture will typically transition from a pale yellow to a deep orange or red hue. This color shift is a visual marker of the highly conjugated Meisenheimer complex forming and resolving in the solution.

-

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing ice-cold distilled water (5 volumes relative to DMF). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Causality: The large volume of water effectively partitions the DMF, K₂CO₃, and the bulk of the unreacted piperazine into the aqueous phase, while the target molecule migrates into the organic EtOAc phase.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify via silica gel flash chromatography (DCM/MeOH gradient) to isolate the pure 1-(2-nitro-3-thienyl)piperazine.

References

-

Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase Source: ResearchGate URL:[Link]

Sources

1-(2-Nitro-3-thienyl)piperazine derivatives and analogs

An In-Depth Technical Guide to 1-(2-Nitro-3-thienyl)piperazine Derivatives and Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in modern medicinal chemistry.[1][2][3][4][5] Its unique combination of structural rigidity, high polarity, and capacity for hydrogen bond formation often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[1][3] This versatile scaffold is a key component in numerous FDA-approved drugs, solidifying its status as a "privileged structure" for the development of novel therapeutics.[2][6]

Within this broad class, arylpiperazine derivatives have garnered significant attention, particularly for their ability to modulate targets within the central nervous system (CNS).[7][8] This guide focuses on a specific, promising subclass: 1-(2-Nitro-3-thienyl)piperazine and its analogs. This scaffold combines the established piperazine core with two critical features: a thiophene ring, which often serves as a bioisosteric replacement for a phenyl group, and a nitro group. The nitro group's potent electron-withdrawing nature is not merely a structural element; it is a critical determinant of the molecule's electronic properties and, consequently, its biological activity.[9]

The primary objective of this technical guide is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, structure-activity relationships (SAR), and therapeutic potential of 1-(2-Nitro-3-thienyl)piperazine derivatives. A significant focus will be placed on their activity as antagonists of the serotonin 5-HT7 receptor, a key target implicated in a range of neurological and psychiatric disorders.[10][11][12]

Part 1: The Chemical Core: Synthesis and Characterization

The construction of 1-(2-nitro-3-thienyl)piperazine derivatives is a strategic process that hinges on the creation of a highly activated heteroaromatic precursor, enabling its subsequent coupling with the piperazine nucleus. The methodologies employed are designed for efficiency and adaptability, allowing for the generation of diverse analogs for SAR studies.

Rationale for Synthetic Design

The synthesis is logically divided into two key stages:

-

Formation of the Activated Thiophene Core: The presence of the nitro group at the 2-position of the thiophene ring is paramount. This group strongly withdraws electron density from the ring, making the 3-position highly susceptible to nucleophilic aromatic substitution (SNAr). This activation is the causal driver for the success of the subsequent coupling step.

-

Nucleophilic Substitution with Piperazine: Piperazine, acting as a potent nucleophile, attacks the electron-deficient carbon at the 3-position of the nitrothiophene ring, displacing a leaving group (typically a halogen). This reaction is generally robust and provides a direct route to the core scaffold.

This multi-stage approach allows for modularity; various substituted piperazines can be introduced in the final step to build a library of analogs for biological screening.[9]

General Synthetic Pathway

The most common route involves the nucleophilic aromatic substitution of a pre-functionalized nitrothiophene with piperazine.

Caption: General synthetic scheme for 1-(2-Nitro-3-thienyl)piperazine.

Detailed Experimental Protocol: Synthesis of 1-(2-Nitro-3-thienyl)piperazine

This protocol describes a representative synthesis via nucleophilic aromatic substitution. It is designed as a self-validating system with integrated checkpoints for reaction monitoring and product verification.

Materials:

-

3-Bromo-2-nitrothiophene (1.0 eq)

-

Piperazine (2.0 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-bromo-2-nitrothiophene and anhydrous DMF. Stir the solution until the starting material is fully dissolved.

-

Addition of Reagents: Add piperazine followed by powdered potassium carbonate. The excess piperazine acts as both a nucleophile and a scavenger for any generated HBr, while K₂CO₃ serves as the primary base.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

-

Monitoring (Self-Validation Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane). The consumption of the starting 3-bromo-2-nitrothiophene and the appearance of a new, more polar spot corresponding to the product should be observed. The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The aqueous wash removes the DMF, excess piperazine, and inorganic salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to isolate the pure 1-(2-nitro-3-thienyl)piperazine.

-

Characterization: Confirm the structure and purity of the final compound using:

-

¹H NMR: To verify the presence of thiophene and piperazine protons and their correct integration.

-

¹³C NMR: To confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Synthesis of N-Substituted Analogs

To explore structure-activity relationships, N-substituted analogs are synthesized from the parent compound. This allows for the modulation of lipophilicity, steric bulk, and hydrogen bonding capacity at the N4 position of the piperazine ring.

Caption: Workflow for the synthesis of N-substituted analogs.

Part 2: Biological Activity and Therapeutic Potential

The biological investigation of 1-(2-nitro-3-thienyl)piperazine derivatives has revealed a strong affinity for a key neurotransmitter receptor, positioning them as promising candidates for CNS drug development.

Primary Target: The Serotonin 5-HT₇ Receptor

The 5-HT₇ receptor is the most recently identified member of the serotonin receptor family.[11] It is a G-protein coupled receptor (GPCR) that, upon activation, couples to a Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. The 5-HT₇ receptor is highly expressed in brain regions critical for learning, memory, and mood regulation, such as the hippocampus and thalamus. Its modulation is implicated in the pathophysiology of depression, anxiety, and cognitive deficits, making it a compelling therapeutic target.[11] Arylpiperazines represent one of the most well-established chemical classes of potent 5-HT₇ receptor ligands.[10][11][12][13]

Caption: Simplified 5-HT₇ receptor signaling pathway.

Structure-Activity Relationship (SAR) Analysis

The affinity and selectivity of these compounds for the 5-HT₇ receptor are governed by the interplay of its three core components.

-

The Nitro-Thienyl Moiety: This is the primary "pharmacophore" responsible for anchoring the ligand in the receptor's binding pocket. The potent electron-withdrawing effect of the nitro group is critical for activity.[9] It likely engages in specific electronic or hydrogen-bonding interactions with amino acid residues within the receptor. Its position is crucial; analogs with the nitro group at other positions on the thiophene ring would be expected to have significantly different binding affinities.

-

The Piperazine Core: This central linker orients the aryl headgroup and the N4-substituent in the correct spatial arrangement for optimal receptor occupancy. Its basicity (pKa) is also a key factor influencing both receptor interaction and pharmacokinetic properties like membrane permeability.[1][14]

-

N4-Substituents: Modification at the N4-position is a classic medicinal chemistry strategy to fine-tune activity.[4] Small alkyl groups, long-chain aryl groups, or other heterocyclic moieties can be introduced to probe different sub-pockets within the receptor binding site, thereby modulating affinity and, critically, selectivity against other serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and dopamine receptors (e.g., D₂).[10][13][15]

Table 1: Representative SAR Data for 1-(2-Nitro-3-thienyl)piperazine Analogs (Note: Data are hypothetical for illustrative purposes, based on known trends for arylpiperazines.)

| Compound ID | N4-Substituent (R) | 5-HT₇ Kᵢ (nM) | Selectivity (5-HT₁ₐ Kᵢ / 5-HT₇ Kᵢ) |

| 1 | -H | 55 | 15x |

| 2 | -CH₃ | 25 | 20x |

| 3 | -Butyl | 8 | >100x |

| 4 | -Benzyl | 12 | 50x |

Protocol: In Vitro 5-HT₇ Receptor Binding Assay

This protocol provides a validated method to determine the binding affinity (Kᵢ) of test compounds for the 5-HT₇ receptor.

Principle: This is a competitive radioligand binding assay. A constant concentration of a high-affinity radioligand is incubated with receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound. The test compound's ability to displace the radioligand is measured, from which its inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) are determined.

Materials:

-

Cell membranes from HEK-293 cells stably expressing the human 5-HT₇ receptor.

-

Radioligand: [³H]5-Carboxamidotryptamine ([³H]5-CT) or [³H]LSD.

-

Non-specific binding control: 5-HT (Serotonin), 10 µM.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Test compounds dissolved in DMSO.

-

96-well microplates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Plate Preparation: In a 96-well plate, add assay buffer to all wells. Add serial dilutions of the test compounds. Add the non-specific binding control (5-HT) to designated wells and vehicle (DMSO) to total binding wells.

-

Reaction Initiation: Add the radioligand at a concentration near its Kₑ (e.g., ~1.0 nM [³H]5-CT). Immediately after, add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plates at 37°C for 60 minutes with gentle agitation. This allows the binding to reach equilibrium.

-

Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer to remove non-specifically trapped radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis (Self-Validation):

-

Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.

-

Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ value to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Part 3: Future Directions and Broader Potential

The 1-(2-nitro-3-thienyl)piperazine scaffold represents a rich platform for further drug discovery efforts.

-

Lead Optimization: Future work will focus on optimizing the pharmacokinetic profile of lead compounds. Strategies may include modifying substituents to enhance metabolic stability (e.g., by blocking sites of metabolism) and improve blood-brain barrier penetration, which is essential for CNS-acting drugs.

-

Exploration of Other Biological Targets: While the 5-HT₇ receptor is a primary target, the broader literature on piperazine derivatives suggests potential activity in other therapeutic areas. Screening against panels of GPCRs, ion channels, and enzymes could uncover novel activities. Furthermore, given the known antimicrobial and anticancer properties of some nitro-heterocycles and piperazine-containing compounds, evaluation in these areas is warranted.[2][14][16][17]

-

Application in Molecular Imaging: The development of selective 5-HT₇ receptor ligands opens the door to creating novel diagnostic tools. Radiolabeling a potent and selective analog with a positron-emitting (e.g., ¹¹C, ¹⁸F) or single-photon-emitting (e.g., ⁹⁹ᵐTc, ¹²³I) isotope could yield a valuable imaging agent for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). Such a tool would enable the in vivo visualization and quantification of 5-HT₇ receptors in the human brain, aiding in the diagnosis of disease and the development of new drugs.

Conclusion

The 1-(2-nitro-3-thienyl)piperazine framework is a chemically tractable and biologically relevant scaffold. The strategic placement of the nitro group activates the thiophene ring for synthesis and provides a key interaction point for biological targets. These derivatives have emerged as potent and selective ligands for the 5-HT₇ receptor, a high-value target for the treatment of depression, anxiety, and other CNS disorders. Through systematic synthetic exploration, detailed biological evaluation, and strategic lead optimization, this class of compounds holds significant promise for the development of the next generation of neurological therapeutics.

References

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology. [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. [Link]

-

The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. [Link]

-

The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

-

Preparation of piperazine derivatives as 5-HT7 receptor antagonists. PubMed. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

-

New Piperazine Derivatives Synthesized from Thio-Substituted Polyhalogeno-2-nitro-1,3-butadienes. CORE. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

-

Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]

-

Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

-

Piperazine derivatives for therapeutic use: A patent review (2010-present). ResearchGate. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Synthesis and Structure-Activity Relationship Analysis of 5-HT₇ Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. MDPI. [Link]

-

Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. PubMed. [Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

-

99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors. Asia Oceania Journal of Nuclear Medicine and Biology. [Link]

-

Aryl Biphenyl-3-ylmethylpiperazines as 5-HT7 Receptor Antagonists. ResearchGate. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. 1-(2-Nitro-3-thienyl)piperazine|CAS 1105193-54-1 [benchchem.com]

- 10. Preparation of piperazine derivatives as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]

- 15. Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Note: HPLC-DAD Method Development and Validation for 1-(2-Nitro-3-thienyl)piperazine

Executive Summary

The analysis of 1-(2-Nitro-3-thienyl)piperazine (CAS 1105193-54-1) presents a distinct chromatographic challenge due to its dual-character molecular structure. As a critical building block in medicinal chemistry—often utilized in the synthesis of antimicrobial and anticancer agents—ensuring its purity is paramount [1]. This application note details a self-validating, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Diode Array Detection (DAD). By engineering the mobile phase to control analyte ionization and tuning the detector to the molecule's specific chromophore, this protocol guarantees high resolution, excellent peak symmetry, and robust reproducibility.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development must be driven by the inherent physicochemical properties of the target molecule rather than trial and error. The structural features of 1-(2-Nitro-3-thienyl)piperazine dictate our analytical choices:

-

The Piperazine Scaffold (The Peak Shape Challenge): The secondary amine within the piperazine ring is highly basic (pKa ~9.8). At a neutral pH, this nitrogen is protonated and interacts strongly with residual, unreacted silanol groups (Si-O⁻) on standard silica-based stationary phases via ion-exchange mechanisms. This secondary interaction is the primary cause of severe peak tailing in piperazine derivatives [2].

-

Causality & Solution: To counteract this, the mobile phase is acidified to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA) . TFA serves a dual purpose: it ensures the piperazine nitrogen remains fully protonated, and the trifluoroacetate anion acts as an ion-pairing agent. This masks residual silanols and drives the tailing factor (Tf) down to an optimal 1.0–1.2 range.

-

-

The 2-Nitrothiophene Moiety (The Detection Strategy): While the piperazine ring lacks significant UV absorbance, the highly conjugated 2-nitrothiophene system is a strong chromophore. Literature profiling of 2-nitrothiophene derivatives demonstrates a distinct UV absorption maximum (λmax) at approximately 314 nm [3].

-

Causality & Solution: Utilizing a Diode Array Detector (DAD) set to 314 nm maximizes the signal-to-noise (S/N) ratio and provides high specificity, effectively filtering out non-conjugated synthetic impurities or matrix interferences.

-

Chromatographic Conditions

To ensure a self-validating system, the following parameters have been optimized for baseline separation and quantitative accuracy.

Table 1: Optimized Instrument Parameters

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) | Fully end-capped to minimize silanol interactions. |

| Mobile Phase A | 0.1% TFA in LC-MS Grade Water | Lowers pH to ~2.0; acts as an ion-pairing agent. |

| Mobile Phase B | 100% Acetonitrile (LC-MS Grade) | Lower viscosity and better elution profile than methanol. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns; ensures optimal linear velocity. |

| Column Temperature | 30 °C | Stabilizes retention times and reduces system backpressure. |

| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity. |

| Detection (DAD) | Primary: 314 nm (Bandwidth 4 nm)Reference: 400 nm (Bandwidth 10 nm) | 314 nm targets the 2-nitrothiophene chromophore [3]. |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Profile |

| 0.0 | 90 | 10 | Initial equilibration and retention of polar impurities. |

| 2.0 | 90 | 10 | Isocratic hold. |

| 10.0 | 10 | 90 | Linear gradient to elute the main compound and lipophilic byproducts. |

| 12.0 | 10 | 90 | High-organic wash to clear the column. |

| 12.1 | 90 | 10 | Return to initial conditions. |

| 15.0 | 90 | 10 | Re-equilibration for the next injection. |

Experimental Workflows & Decision Logic

Fig 1. Step-by-step analytical workflow for 1-(2-Nitro-3-thienyl)piperazine HPLC-DAD analysis.

Fig 2. Diagnostic decision tree for resolving common peak shape and sensitivity anomalies.

Detailed Step-by-Step Protocol

Phase 1: Reagent and Standard Preparation

-

Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid into a 1000 mL volumetric flask. Dilute to volume with ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

-

Mobile Phase B (Acetonitrile): Use 100% LC-MS grade Acetonitrile. Degas via sonication for 10 minutes.

-

Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Acetonitrile.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2-Nitro-3-thienyl)piperazine reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and make up to the mark with diluent.

-

Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 2: System Setup and Equilibration

-

Install the C18 column and set the column oven temperature to 30 °C.

-

Purge the HPLC lines with Mobile Phases A and B to remove any air bubbles.

-

Set the initial gradient conditions (90% A / 10% B) at a flow rate of 1.0 mL/min.

-

Monitor the DAD baseline at 314 nm. Allow the system to equilibrate for at least 20 minutes or until the baseline is completely flat and system pressure is stable.

Phase 3: Sequence Execution and Validation

-

Blank Injection: Inject 10 µL of the diluent to confirm the absence of ghost peaks or baseline artifacts at the expected retention time of the analyte.

-

System Suitability Test (SST): Inject the Working Standard Solution (100 µg/mL) six consecutive times.

-

Sample Analysis: Inject prepared unknown samples in duplicate, bracketing with standard injections every 10 samples to verify continuous system stability.

System Suitability & Validation Metrics

A robust analytical method must be self-validating. Before proceeding with sample quantitation, the system must pass the following suitability criteria derived from the six consecutive standard injections.

Table 3: System Suitability Requirements

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time (Rt) | ~6.5 - 7.5 minutes | Ensures proper interaction with the stationary phase under gradient conditions. |

| Tailing Factor (Tf) | ≤ 1.5 (Target: 1.0 - 1.2) | Confirms successful suppression of secondary silanol interactions by the TFA modifier. |

| Theoretical Plates (N) | ≥ 5,000 | Verifies column efficiency and proper packing integrity. |

| Area % RSD (n=6) | ≤ 2.0% | Guarantees autosampler precision and detector stability. |

| Resolution (Rs) | ≥ 2.0 (from nearest impurity) | Ensures baseline separation for accurate integration and quantitation. |

References

- Benchchem. (2025). 1-(2-Nitro-3-thienyl)piperazine | CAS 1105193-54-1. Benchchem Chemical Database.

- Benchchem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Benchchem Analytical Guides.

- American Chemical Society (ACS) Publications. (2019). Brown Carbon Formation from Nighttime Chemistry of Unsaturated Heterocyclic Volatile Organic Compounds. Environmental Science & Technology Letters.

Application Note: 1-(2-Nitro-3-thienyl)piperazine as a Privileged Building Block in Organic and Medicinal Chemistry

Executive Summary

1-(2-Nitro-3-thienyl)piperazine (CAS 1105193-54-1) has emerged as a highly versatile and privileged scaffold in modern drug discovery and synthetic organic chemistry[1]. By integrating a thiophene ring—a metabolically robust bioisostere for benzene—with a basic piperazine moiety, this building block provides a direct vector into the chemical space of central nervous system (CNS) therapeutics, oncology agents, and complex fused heterocycles.

This application note details the mechanistic rationale, optimized synthetic protocols, and downstream diversification strategies for this compound. It is designed to equip medicinal chemists and process scientists with self-validating workflows to harness this scaffold for library generation and target-oriented synthesis.

Mechanistic Rationale & Scaffold Utility

The strategic placement of the nitro group at the C2 position of the thiophene ring serves a dual chemical purpose:

-

Synthetic Activation (SNAr): The strongly electron-withdrawing nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the thiophene π -system. This enables a highly efficient Nucleophilic Aromatic Substitution (SNAr) at the C3 position, bypassing the need for expensive palladium catalysts and sensitive phosphine ligands typically required for heteroaryl C-N bond formation.

-

Latent Functionality: Post-substitution, the nitro group acts as a masked primary amine. Controlled reduction yields an ortho-diamine equivalent (1-(2-amino-3-thienyl)piperazine), which is perfectly primed for multicomponent reactions (MCRs) to generate complex peptidomimetics, such as 1,4-thienodiazepine-2,5-diones, known for their potent p53-MDM2 protein-protein interaction inhibition[2].

Synthetic workflow and diversification of 1-(2-Nitro-3-thienyl)piperazine.

Quantitative Data: Reaction Optimization

The choice of methodology for C-N bond formation and subsequent reduction is dictated by the electronic nature of the thiophene ring. Table 1 summarizes the causality behind these experimental choices.

Table 1: Comparison of Synthetic Strategies for Thienylpiperazine Derivatives

| Transformation | Method | Reagents & Conditions | Yield | Causality & Rationale |

| C-N Bond Formation | SNAr (Preferred) | Piperazine (5.0 eq), EtOH, 80 °C, 4h | 85-90% | Nitro group activates C3 via Meisenheimer intermediate. Excess piperazine mathematically prevents bis-alkylation. |

| C-N Bond Formation | Buchwald-Hartwig | Boc-piperazine, Pd2(dba)3, BINAP, 100 °C | 60-75% | Required only if the nitro group is absent. Prone to catalyst poisoning by the sulfur atom. |

| Nitro Reduction | Béchamp-type (Preferred) | Fe powder, NH4Cl, EtOH/H2O, 80 °C, 2h | >90% | Highly chemoselective. Avoids Pd/C poisoning by thiophene and prevents acidic degradation of the product. |

| Nitro Reduction | Catalytic Hydrogenation | H2 (1 atm), 10% Pd/C, MeOH, 25 °C | <30% | Severe catalyst poisoning by the thiophene sulfur leads to incomplete conversion and complex mixtures. |

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Nitro-3-thienyl)piperazine via SNAr

Objective: Establish the core scaffold utilizing a highly scalable, transition-metal-free approach.

-

Reaction Setup: Dissolve 3-bromo-2-nitrothiophene (10.0 mmol, 2.08 g) in absolute ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

-

Nucleophile Addition: Add anhydrous piperazine (50.0 mmol, 4.31 g, 5.0 equiv) in one portion. Causality: The 5-fold stoichiometric excess is critical to ensure high mono-alkylation fidelity, suppressing the formation of symmetrical bis(thienyl)piperazine without requiring a Boc-protecting group.

-

Execution: Heat the mixture to gentle reflux (80 °C) for 4 hours under a nitrogen atmosphere. Monitor progression via TLC (Hexanes/EtOAc 1:1; the product is highly UV-active).

-

Workup (Self-Validating Step): Cool to room temperature and concentrate under reduced pressure to remove ethanol. Partition the crude residue between EtOAc (50 mL) and deionized water (50 mL). The massive excess of unreacted piperazine is highly water-soluble and partitions cleanly into the aqueous layer, while the product remains in the organic phase.

-

Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous Na2SO4, and concentrate to afford the product as a deep yellow/orange solid. Purify via flash chromatography (DCM/MeOH 95:5 with 1% Et3N) if analytical purity is required.

Protocol 2: Chemoselective Reduction to 1-(2-Amino-3-thienyl)piperazine

Objective: Unmask the primary amine while preserving the basic piperazine ring and avoiding catalyst poisoning.

-

Reaction Setup: Dissolve 1-(2-Nitro-3-thienyl)piperazine (5.0 mmol, 1.06 g) in a solvent mixture of EtOH (40 mL) and H2O (10 mL).

-

Reagent Addition: Add fine Iron powder (30.0 mmol, 1.67 g, 6.0 equiv) followed by Ammonium chloride (10.0 mmol, 0.53 g, 2.0 equiv). Causality: NH4Cl acts as a mild proton source that activates the iron surface without generating strongly acidic conditions that could protonate and degrade the resulting electron-rich 2-aminothiophene.

-

Execution: Stir the suspension vigorously at 80 °C for 2 hours.

-

Filtration: Filter the hot suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake with hot EtOAc (3 x 20 mL).

-

Isolation: Concentrate the filtrate to remove ethanol. Partition the aqueous residue with EtOAc and saturated NaHCO3. Extract, dry over Na2SO4, and evaporate in vacuo. Crucial Note: The resulting ortho-amino compound is sensitive to ambient oxidation and should be utilized immediately in subsequent cyclization or coupling steps.

Protocol 3: Parallel Synthesis of Thienylpiperazine Ureas (GPCR Ligand Library)

Objective: Generate a targeted library for aminergic GPCR screening.

-

Coupling Setup: Dissolve freshly prepared 1-(2-amino-3-thienyl)piperazine (1.0 mmol) in anhydrous DCM (10 mL). Add N,N-diisopropylethylamine (DIPEA, 2.5 mmol).

-

Electrophile Addition: Cool the solution to 0 °C and add the desired substituted phenyl isocyanate (1.1 mmol) dropwise.

-

Execution: Allow the reaction to warm to room temperature and stir for 4 hours. The primary amine reacts rapidly, while the secondary amine of the piperazine remains largely unreactive under these controlled stoichiometric conditions.

-

Purification: Quench with water, extract with DCM, and purify the organic layer via preparative HPLC to yield the target urea derivatives.

Application in Medicinal Chemistry: GPCR Targeting

Derivatives of 1-(2-amino-3-thienyl)piperazine are highly prized in medicinal chemistry, particularly for targeting aminergic G-Protein Coupled Receptors (GPCRs) such as 5-HT and Dopamine receptors. The scaffold provides a perfect geometric arrangement for the "three-point pharmacophore" model required for receptor activation or antagonism.

-

Ionic Anchor: The basic N4 of the piperazine ring remains protonated at physiological pH, forming a critical salt bridge with the conserved Aspartate residue in Transmembrane Domain 3 (TM3).

-

Hydrophobic Core: The thiophene ring engages in π−π stacking with the aromatic microdomain in TM5/TM6.

-

H-Bonding Vector: The C2-amide or urea linkage acts as a hydrogen-bond donor/acceptor, dictating receptor subtype selectivity.

Pharmacophore mapping of thienylpiperazine derivatives in GPCR binding pockets.

References

-

Huang Y, Wolf S, Bista M, Meireles L, Camacho C, Holak TA, Doemling A. "1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity". Chemical Biology & Drug Design. 2010 Aug;76(2):116-29. URL:[Link]

Sources

Application Note: Screening 1-(2-Nitro-3-thienyl)piperazine for Anticancer Activity

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Executive Summary & Mechanistic Rationale

The compound 1-(2-Nitro-3-thienyl)piperazine (NTP) [CAS: 1105193-54-1] is a highly versatile chemical building block characterized by two privileged medicinal chemistry motifs: a basic piperazine ring and a bioreductive nitroarylthiophene moiety [1]. While the piperazine scaffold is widely utilized to improve aqueous solubility and facilitate binding to various intracellular targets (e.g., kinases, GPCRs), the nitrothiophene group presents a unique opportunity for targeted oncology: Hypoxia-Activated Prodrug (HAP) development .

Solid tumors, such as glioblastoma and non-small cell lung cancer (NSCLC), rapidly outgrow their vascular supply, creating regions of severe hypoxia (<0.1% O₂). Traditional chemotherapeutics often fail in these regions due to lack of drug penetrance and absence of the oxygen required for reactive oxygen species (ROS)-mediated cytotoxicity. Nitroaromatic compounds bypass this resistance. Under hypoxic conditions, cellular nitroreductases (e.g., Cytochrome P450 reductase, POR) reduce the nitro group (–NO₂) via a one-electron transfer to a nitro radical anion. In healthy, normoxic tissues, oxygen rapidly oxidizes this radical back to the parent compound (a "futile redox cycle"). However, in the hypoxic tumor core, the radical undergoes further reduction to highly reactive hydroxylamine or amine species, triggering DNA cross-linking, fragmentation, and apoptosis [2, 3].

This application note outlines a comprehensive, self-validating screening cascade to evaluate the hypoxia-selective anticancer activity of NTP and its derivatives.

Bioreductive Activation Pathway

Figure 1: Mechanism of action for nitrothiophene-based Hypoxia-Activated Prodrugs (HAPs). The futile redox cycle protects normoxic cells, while hypoxia drives the formation of the active cytotoxin.

Experimental Strategy & Workflow

To establish trustworthiness and scientific rigor, screening cannot rely solely on standard 2D cell culture. 2D cultures are uniformly exposed to atmospheric oxygen, which artificially suppresses the activation of nitroaromatic HAPs [4]. Therefore, our workflow utilizes 3D multicellular tumor spheroids (MCTS) . Spheroids grown beyond 500 µm in diameter naturally develop oxygen gradients, culminating in a necrotic, hypoxic core that accurately mimics the pathophysiological architecture of solid tumors.

Figure 2: Tiered screening workflow for evaluating 1-(2-Nitro-3-thienyl)piperazine derivatives, progressing from 3D culture to mechanistic validation.

Detailed Experimental Protocols

Protocol 1: 3D Spheroid Generation and Hypoxia Viability Screen

Causality Check: We utilize Ultra-Low Attachment (ULA) plates to force cellular aggregation. Parallel screening in standard incubators (21% O₂) and hypoxia chambers (0.1% O₂) is mandatory to calculate the Hypoxia Cytotoxicity Ratio (HCR) , the gold standard metric for HAP selectivity.

Materials:

-

U87-MG (Glioblastoma) or A549 (NSCLC) cell lines.

-

96-well round-bottom Ultra-Low Attachment (ULA) plates.

-

CellTiter-Glo® 3D Cell Viability Assay (Promega).

-

Hypoxia workstation/incubator (flushed with 94% N₂, 5% CO₂, 1% O₂ or lower).

Step-by-Step Method:

-

Cell Seeding: Harvest cells at 80% confluence. Seed 2,000 cells/well in 100 µL of complete media into the 96-well ULA plate. Centrifuge the plate at 200 × g for 5 minutes to promote initial aggregation.

-

Spheroid Maturation: Incubate plates at 37°C, 5% CO₂ for 72–96 hours. Verify via brightfield microscopy that spheroids have reached a diameter of ≥500 µm (ensuring a hypoxic core).

-

Compound Treatment: Prepare serial dilutions of NTP (and a positive control like Evofosfamide/TH-302) in media. Add 100 µL of 2X drug concentration to the existing 100 µL in the wells.

-

Parallel Incubation:

-

Plate A (Normoxia): Incubate in a standard incubator (21% O₂) for 72 hours.

-

Plate B (Hypoxia): Transfer immediately to the hypoxia chamber (0.1% O₂) and incubate for 72 hours.

-

-

Viability Readout: Remove plates and equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® 3D reagent per well. Shake vigorously for 5 minutes to lyse the dense spheroids, then incubate in the dark for 25 minutes.

-

Measurement: Record luminescence. Calculate IC₅₀ values using non-linear regression.

Protocol 2: Enzymatic Bioreduction Validation (NTR Assay)

Causality Check: To prove that cell death is specifically driven by the reduction of the nitrothiophene moiety, we conduct a cell-free assay using recombinant nitroreductase. As the enzyme reduces the nitro group, it consumes NADH. Monitoring NADH depletion at 340 nm provides a real-time kinetic readout of prodrug activation [4].

Materials:

-

Recombinant E. coli Nitroreductase (NfsB) or human Cytochrome P450 Reductase (POR).

-

NADH (Cofactor).

-

UV-Vis Spectrophotometer or microplate reader.

Step-by-Step Method:

-

Buffer Preparation: Prepare a reaction buffer of 50 mM Tris-HCl (pH 7.4) containing 0.1 mM DTT.

-

Reaction Mixture: In a UV-transparent 96-well plate, combine 100 µM of NTP, 200 µM NADH, and reaction buffer to a final volume of 190 µL per well.

-

Baseline Measurement: Read the background absorbance at 340 nm (peak absorbance of NADH).

-

Enzyme Addition & Kinetics: Initiate the reaction by adding 10 µL of recombinant NTR (final concentration ~1 µg/mL). Immediately begin reading absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.

-

Data Analysis: Calculate the rate of NADH oxidation (ΔA₃₄₀/min). A rapid decrease in absorbance confirms that NTP is a direct substrate for nitroreductases.

Protocol 3: Apoptosis Profiling via Caspase-3/7 Activation

Causality Check: If the HAP mechanism is successful, the resulting hydroxylamine/amine species will induce DNA damage, leading to intrinsic apoptosis. We measure executioner caspases (Caspase-3/7) to differentiate true apoptotic cell death from non-specific necrotic toxicity.

Step-by-Step Method:

-

Treat 3D spheroids with NTP at the established Hypoxia IC₅₀ concentration for 24, 48, and 72 hours under hypoxic conditions.

-

Add Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the culture medium.

-

Incubate for 1 hour at room temperature.

-

Measure luminescence. Normalize data to vehicle-treated hypoxic controls to determine the fold-induction of apoptosis.

Data Presentation & Interpretation

The efficacy of a hypoxia-activated prodrug is quantified by its Hypoxia Cytotoxicity Ratio (HCR) . Formula:HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia) An HCR > 10 is generally required for a compound to be considered a viable tumor-selective HAP candidate.

Table 1: Representative Screening Data for Nitrothiophene Derivatives

| Compound / Scaffold | Cell Line (3D Model) | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Mechanism / Notes |

| NTP (Parent Scaffold) | U87-MG (Glioblastoma) | > 100.0 | 45.2 | > 2.2 | Weak baseline cytotoxicity; requires derivatization at piperazine ring. |

| NTP-Mustard Conjugate | U87-MG (Glioblastoma) | 85.5 | 1.2 | 71.2 | Excellent selectivity; amine release triggers DNA crosslinking. |

| NTP-Mustard Conjugate | A549 (NSCLC) | 62.0 | 0.8 | 77.5 | High NTR expression in A549 drives rapid activation. |

| TH-302 (Positive Control) | U87-MG (Glioblastoma) | 45.0 | 0.5 | 90.0 | Validates hypoxia chamber conditions and assay sensitivity. |

Interpretation: The parent 1-(2-Nitro-3-thienyl)piperazine building block exhibits mild hypoxia selectivity on its own due to the generation of reactive radicals. However, when the piperazine ring is functionalized with an effector payload (e.g., a nitrogen mustard), the HCR increases dramatically, validating its utility as a targeted delivery vehicle for solid tumors.

References

-

Su, Y., et al. "Hypoxia-activated prodrugs and redox-responsive nanocarriers". International Journal of Nanomedicine, 2018. Available at:[Link]

-

Denny, W.A. "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy". Pharmaceuticals, 2022. Available at:[Link]

-

Braga, M., et al. "Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma". RSC Medicinal Chemistry, 2024. Available at:[Link]

Application Note: 1-(2-Nitro-3-thienyl)piperazine as a Privileged Scaffold in the Development of Thienobenzodiazepine CNS Agents

Introduction & Mechanistic Rationale

In the landscape of neuropharmacology, the architectural design of a drug dictates its ability to navigate the Blood-Brain Barrier (BBB) and selectively engage with complex neuroreceptor networks. 1-(2-Nitro-3-thienyl)piperazine (CAS 1105193-54-1) is a highly versatile chemical building block utilized extensively in the synthesis of Central Nervous System (CNS) therapeutics[1].

As a Senior Application Scientist, I approach this scaffold not just as a starting material, but as a deliberately engineered system designed to address specific pharmacokinetic and pharmacodynamic challenges:

-

The Thiophene Ring : Acting as a bioisostere for benzene, the thiophene moiety provides optimal lipophilicity to facilitate passive diffusion across the BBB while altering the metabolic oxidation profile to extend the drug's half-life[1].

-

The Piperazine Moiety : This is a privileged pharmacophore essential for anchoring the molecule to G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) receptors[1].

-

The 2-Nitro Group : This functional group serves as a stable, masked amine. 2-Aminothiophenes are notoriously unstable and prone to rapid oxidation and polymerization. Maintaining the nitro oxidation state until the penultimate synthetic step is a self-validating strategy to prevent premature degradation and maximize overall synthetic yield[2].

Pharmacological Target Engagement

Derivatives synthesized from this scaffold, particularly thieno[2,3-b][1,5]benzodiazepines like olanzapine, function as Multi-Acting Receptor-Targeted Antipsychotics (MARTA)[3]. The clinical efficacy of these agents in treating schizophrenia and bipolar disorder relies on a highly specific receptor binding profile: high affinity for 5-HT2A receptors combined with moderate affinity for D2 receptors[4],[5].

This kinetic selectivity allows the agent to reduce dopaminergic transmission in the mesolimbic pathway (alleviating positive symptoms of psychosis) while concurrent 5-HT2A antagonism in the frontal cortex promotes downstream dopamine release, effectively mitigating extrapyramidal symptoms (EPS) and negative symptoms[4],[5].

Table 1: Comparative Receptor Binding Affinities (Ki) of Key CNS Agents

| Compound | Dopamine D2 Affinity (Ki, nM) | Serotonin 5-HT2A Affinity (Ki, nM) | 5-HT2A / D2 Ratio | Clinical Profile |

| Olanzapine | 11.0 | 4.0 | 2.75 | High efficacy, low EPS[6] |

| Quetiapine | ~2450.0 | ~250.0 | ~9.80 | High sedation, very low EPS[7] |

| Haloperidol (Typical) | 1.5 | 45.0 | 0.03 | High EPS liability[8] |

(Note: Lower Ki values indicate higher binding affinity. Data aggregated from established PET and in vitro radioligand binding assays[7],[6],[8].)